molecular formula C12H17N3O2 B1491584 (3-(Aminomethyl)piperidin-1-yl)(6-hydroxypyridin-3-yl)methanone CAS No. 1283020-09-6

(3-(Aminomethyl)piperidin-1-yl)(6-hydroxypyridin-3-yl)methanone

Cat. No. B1491584
CAS RN: 1283020-09-6
M. Wt: 235.28 g/mol
InChI Key: YZDFIXJMOLJXOG-UHFFFAOYSA-N
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Description

(3-(Aminomethyl)piperidin-1-yl)(6-hydroxypyridin-3-yl)methanone, commonly referred to as AMP, is a versatile organic compound that has been used in a variety of scientific and industrial applications. It is a pyridine derivative that is composed of one nitrogen atom, one oxygen atom, and two carbon atoms, and it has a molecular weight of 163.19 g/mol. AMP is a colorless, water-soluble compound with a low melting point of -25°C and a high boiling point of 183°C. It is also relatively stable and has a low vapor pressure.

Scientific Research Applications

Crystallography and Structural Analysis

  • Crystal Structure Analysis : A study reported on the crystal structure of a related compound, highlighting the importance of intermolecular interactions and the arrangement of molecular components in solid forms. This research contributes to the understanding of molecular conformations and interactions in crystal engineering and design (Revathi et al., 2015).

Pharmacological Applications

  • TRPV4 Antagonists for Pain Treatment : Research on novel derivatives with structural similarities showed selective antagonism toward the TRPV4 channel, demonstrating potential for analgesic applications in treating pain (Tsuno et al., 2017).

Organic Synthesis and Methodology

  • Efficient Synthesis Techniques : Studies have developed efficient synthetic routes for related compounds, contributing to the field of organic synthesis by providing methodologies for constructing complex structures with potential biological activities (Zhang et al., 2020; Rui, 2010).

Antimicrobial Activity

  • Development of Antimicrobial Agents : The synthesis and evaluation of new pyridine derivatives, including those with piperidine components, have shown variable and modest antimicrobial activity, indicating their potential in developing new treatments against bacterial and fungal infections (Patel et al., 2011).

properties

IUPAC Name

5-[3-(aminomethyl)piperidine-1-carbonyl]-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c13-6-9-2-1-5-15(8-9)12(17)10-3-4-11(16)14-7-10/h3-4,7,9H,1-2,5-6,8,13H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDFIXJMOLJXOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CNC(=O)C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Aminomethyl)piperidin-1-yl)(6-hydroxypyridin-3-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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